molecular formula C8H5BrF3NO3 B8017671 3-Bromo-5-(2,2,2-trifluoroethoxy)nitrobenzene

3-Bromo-5-(2,2,2-trifluoroethoxy)nitrobenzene

Cat. No.: B8017671
M. Wt: 300.03 g/mol
InChI Key: MTNGQCNCWQGCMG-UHFFFAOYSA-N
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Description

3-Bromo-5-(2,2,2-trifluoroethoxy)nitrobenzene is an organic compound with the molecular formula C8H5BrF3NO3 It is characterized by the presence of a bromine atom, a trifluoroethoxy group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(2,2,2-trifluoroethoxy)nitrobenzene typically involves the nitration of 3-bromo-5-(2,2,2-trifluoroethoxy)benzene. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group into the aromatic ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, reaction time, and the concentration of reagents to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(2,2,2-trifluoroethoxy)nitrobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under basic conditions.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used, though this is less typical for this compound.

Major Products Formed

    Substitution: Products depend on the nucleophile used, resulting in compounds like 3-amino-5-(2,2,2-trifluoroethoxy)nitrobenzene.

    Reduction: The major product is 3-bromo-5-(2,2,2-trifluoroethoxy)aniline.

    Oxidation: Products vary based on the specific conditions and reagents used.

Scientific Research Applications

3-Bromo-5-(2,2,2-trifluoroethoxy)nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(2,2,2-trifluoroethoxy)nitrobenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, potentially affecting its distribution within biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-3,4,5-trifluoro-2-nitrobenzene
  • 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
  • 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine

Uniqueness

3-Bromo-5-(2,2,2-trifluoroethoxy)nitrobenzene is unique due to the presence of both a trifluoroethoxy group and a nitro group on the benzene ring. This combination imparts distinct chemical properties, such as increased electron-withdrawing effects and potential for diverse chemical reactivity, making it valuable for various applications.

Properties

IUPAC Name

1-bromo-3-nitro-5-(2,2,2-trifluoroethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO3/c9-5-1-6(13(14)15)3-7(2-5)16-4-8(10,11)12/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNGQCNCWQGCMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OCC(F)(F)F)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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